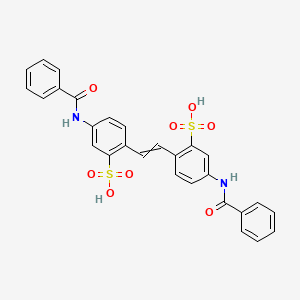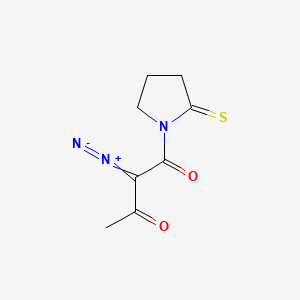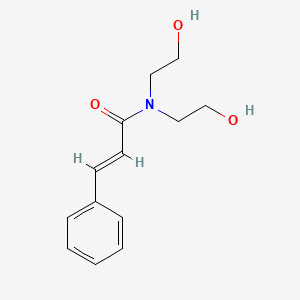![molecular formula C16H32INO2 B13835179 N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide](/img/structure/B13835179.png)
N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide is a quaternary ammonium compound These compounds are known for their surfactant properties and are often used in various industrial and research applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. A possible synthetic route could be:
Starting Materials: N,N-Dimethyl-N-(2-hydroxyethyl)amine, methacryloyl chloride, and 1-iodooctane.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen, and may require solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for quaternary ammonium compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Polymerization: The methacryloyl group can undergo radical polymerization to form polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, or halides.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under conditions such as heat or UV light.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Polymerization: Polymers with varying properties based on the reaction conditions and monomer ratios.
科学的研究の応用
Chemistry: As a monomer in the synthesis of functional polymers.
Biology: As a surfactant or antimicrobial agent.
Medicine: In drug delivery systems or as a component in medical devices.
Industry: In coatings, adhesives, and as an antistatic agent.
作用機序
The mechanism of action for N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide depends on its application:
Surfactant Properties: It reduces surface tension by aligning at interfaces.
Antimicrobial Action: Disrupts microbial cell membranes.
Polymerization: The methacryloyl group forms covalent bonds during polymerization.
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-decyl)ammonium iodide
- N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-hexyl)ammonium iodide
Uniqueness
N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide is unique due to its specific alkyl chain length and methacryloyl functionality, which can influence its physical and chemical properties, such as hydrophobicity and polymerization behavior.
特性
分子式 |
C16H32INO2 |
|---|---|
分子量 |
397.33 g/mol |
IUPAC名 |
dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;iodide |
InChI |
InChI=1S/C16H32NO2.HI/c1-6-7-8-9-10-11-12-17(4,5)13-14-19-16(18)15(2)3;/h2,6-14H2,1,3-5H3;1H/q+1;/p-1 |
InChIキー |
DHICRBRNYFHVAZ-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCC[N+](C)(C)CCOC(=O)C(=C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



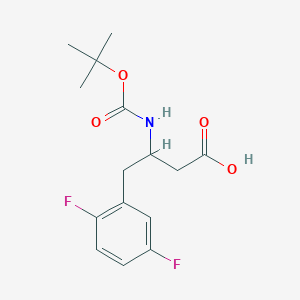
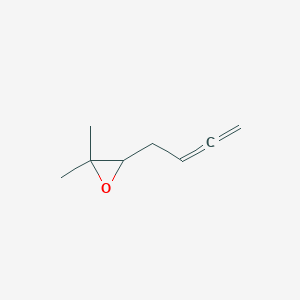

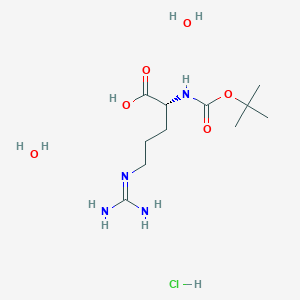
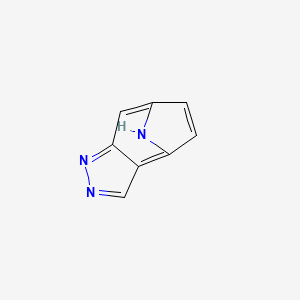
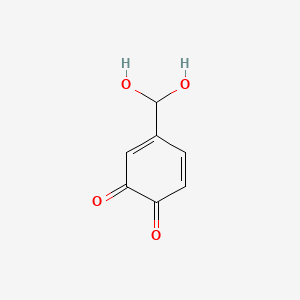
![Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)
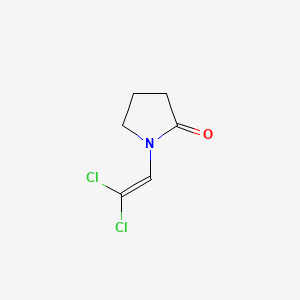
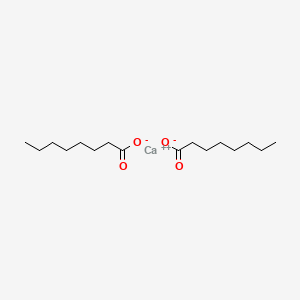
![N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline](/img/structure/B13835161.png)
